molecular formula C20H15N3OS B286273 (5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No. B286273
M. Wt: 345.4 g/mol
InChI Key: QXJUEICLCKPRFJ-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one is a compound that belongs to the thiazole family. It has been widely studied for its potential applications in scientific research, especially in the field of medicine. This compound exhibits various biological and pharmacological properties that make it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of (5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it is believed that this compound exerts its biological and pharmacological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, this compound has been shown to modulate various signaling pathways involved in the regulation of cellular processes such as cell growth, differentiation, and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one in lab experiments is its broad spectrum of biological and pharmacological activities. This compound can be used to study various cellular processes and pathways, making it a valuable tool for scientific research. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the reliability and validity of the experimental results.

Future Directions

There are several future directions for the study of (5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one. One potential direction is the development of new drugs and therapies based on this compound. Another direction is the investigation of its potential use in the treatment of various diseases such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets.

Synthesis Methods

The synthesis of (5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one can be achieved through various methods. One of the most common methods involves the reaction of 2-aminothiazole with benzaldehyde and phenylpyrrole in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological and pharmacological properties such as anticancer, antiviral, and antimicrobial activities. Additionally, this compound has been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C20H15N3OS/c24-19-18(25-20(22-19)21-15-8-3-1-4-9-15)14-17-12-7-13-23(17)16-10-5-2-6-11-16/h1-14H,(H,21,22,24)/b18-14-

InChI Key

QXJUEICLCKPRFJ-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/S2

SMILES

C1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=CN3C4=CC=CC=C4)S2

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=CN3C4=CC=CC=C4)S2

Origin of Product

United States

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